Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate
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Overview
Description
BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyano group, a dimethyl group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline with butyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Substitution: Amines, alcohols, sodium hydride, and DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with specific biological targets makes it a candidate for the development of therapeutic agents for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets in biological systems. The cyano group and the quinoline moiety are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(5-TERT-BUTYL-2-THIENYL)-1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-5-OXO-4-(3-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE .
Uniqueness
BUTYL 2-[(3-CYANO-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester and the cyano group allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
butyl 2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-6-23-16(22)11-24-17-12(10-19)7-13-14(20-17)8-18(2,3)9-15(13)21/h7H,4-6,8-9,11H2,1-3H3 |
InChI Key |
AMUOCXTWVRMFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=NC2=C(C=C1C#N)C(=O)CC(C2)(C)C |
Origin of Product |
United States |
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